(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-bromophenyl)methanone
説明
The compound (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-bromophenyl)methanone is a benzimidazole-piperidine hybrid featuring a 3-bromophenyl ketone moiety. Its structure combines a piperidine ring linked to a benzimidazole core via a methylene bridge, with a 3-bromophenyl group attached to the ketone. Such hybrids are frequently explored in medicinal chemistry for their enzyme inhibitory and receptor-binding capabilities .
特性
IUPAC Name |
[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-(3-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O/c21-17-5-3-4-16(12-17)20(25)23-10-8-15(9-11-23)13-24-14-22-18-6-1-2-7-19(18)24/h1-7,12,14-15H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZHNRZCFOWEHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The compound, also known as [4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-(3-bromophenyl)methanone, is a derivative of imidazole. Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. .
Mode of Action
It is known that imidazole derivatives interact with their targets in various ways, leading to a wide range of biological activities. For instance, some imidazole derivatives have been found to exhibit anticancer activity against different cell lines.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Aryl Groups
- (E)-1-(4-((1H-Benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one oxalate (C25H25N3O7) Key Differences: Replaces the 3-bromophenyl group with a benzodioxol moiety. The oxalate salt form may enhance bioavailability .
- (4-(1-(3-Fluorobenzyl)-1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)(4-((3-fluorobenzyl)oxy)-3-methoxyphenyl)methanone Key Differences: Features dual 3-fluorobenzyl substituents and a methoxy group on the phenyl ring. Implications: Fluorine atoms improve metabolic resistance and membrane permeability, while the methoxy group may influence π-π stacking interactions in target binding .
1-(3-Bromophenyl)-2-(pyridin-2-yl)-1H-Benzo[d]imidazole
Analogues with Modified Heterocyclic Cores
- (1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (Compound 65) Key Differences: Substitutes the 3-bromophenyl group with a trifluoromethylphenyl moiety. Synthesized via HBTU-mediated coupling (67% yield), a method applicable to the target compound .
- (1H-Benzo[d]imidazol-1-yl)(2-chloro-4-nitrophenyl)methanone Key Differences: Replaces bromine with chlorine and adds a nitro group.
Analogues with Therapeutic Relevance
- BMS-695735 (IGF-1R Inhibitor) Key Differences: Contains a pyridinone ring and fluoropropyl-piperidine substituent. Implications: Demonstrates improved ADME properties over earlier benzimidazole inhibitors, highlighting the importance of substituent optimization for drug-likeness. The target compound’s bromine may similarly enhance target engagement but require evaluation of CYP inhibition risks .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-bromophenyl)methanone, and how can reaction conditions be optimized?
- Methodological Answer: The compound can be synthesized via coupling reactions using reagents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) in DMF, as demonstrated for structurally analogous benzoimidazole-piperidine derivatives . Key parameters include:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and reaction efficiency.
- Coupling Agents: HBTU or EDCI with catalytic DMAP improves amide bond formation.
- Purification: Silica gel chromatography (10–50% EtOAc in hexanes) yields high purity (>95% by HPLC) .
- Yield Optimization: Stirring at room temperature for 16–24 hours maximizes conversion while minimizing side products .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer:
- NMR Spectroscopy: - and -NMR are critical for confirming substituent positions and connectivity (e.g., benzoimidazole methyl protons at δ 5.77–5.83 ppm, piperidine carbons at δ 40–60 ppm) .
- HPLC: Use reverse-phase C18 columns with UV detection at 254 nm; retention times (e.g., 11.35–13.04 minutes) and peak areas (>95%) validate purity .
- Elemental Analysis: Discrepancies between calculated and observed C/H/N values (e.g., ±0.3% for carbon) may indicate residual solvents or incomplete drying .
Q. How can researchers determine the compound’s solubility and stability in biological assay buffers?
- Methodological Answer:
- Solubility Screening: Use DMSO stock solutions (10 mM) diluted into PBS or cell culture media. Centrifuge at 15,000 rpm for 10 minutes to detect precipitation .
- Stability Profiling: Incubate at 37°C in PBS (pH 7.4) and analyze degradation via HPLC at 0, 24, and 48 hours. Adjust buffer pH or add stabilizers (e.g., antioxidants) if instability is observed .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s biological activity?
- Methodological Answer:
- Substituent Variation: Modify the 3-bromophenyl group (e.g., replace Br with Cl, F, or methoxy) and the benzoimidazole core (e.g., introduce electron-withdrawing groups) to assess activity changes .
- Biological Assays: Test derivatives against target receptors (e.g., histamine H1/H4 receptors) using radioligand binding assays. Correlate IC values with structural features .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic priorities .
Q. What strategies mitigate stability issues during long-term storage or under physiological conditions?
- Methodological Answer:
- Lyophilization: Freeze-dry the compound in amber vials under argon to prevent hydrolysis or oxidation .
- Formulation: Encapsulate in cyclodextrins or lipid nanoparticles to enhance aqueous stability .
- Accelerated Stability Testing: Expose to 40°C/75% RH for 4 weeks and monitor degradation products via LC-MS .
Q. How should researchers address discrepancies between theoretical and experimental elemental analysis data?
- Methodological Answer:
- Identify Contaminants: Use TGA (thermogravimetric analysis) to detect residual solvents (e.g., EtOAc or DMF) contributing to excess carbon .
- Recrystallization: Purify via slow evaporation in EtOAc/hexane mixtures to remove impurities .
- Alternative Techniques: Validate purity with high-resolution mass spectrometry (HRMS) if elemental analysis remains inconsistent .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer:
- Molecular Dynamics (MD): Simulate binding to receptors (e.g., G-protein-coupled receptors) using AMBER or GROMACS to assess conformational stability .
- Pharmacophore Modeling: Identify critical interaction points (e.g., hydrogen bonds with the 3-bromophenyl group) using Schrödinger Suite .
- ADMET Prediction: Use QikProp to estimate permeability, metabolic liability, and toxicity risks .
Q. How can biological targets for this compound be identified experimentally?
- Methodological Answer:
- Affinity Chromatography: Immobilize the compound on NHS-activated Sepharose and screen cell lysates for bound proteins, followed by SDS-PAGE and MS/MS identification .
- Kinase Profiling: Use a kinase inhibitor library (e.g., Eurofins) to test inhibition at 10 µM .
- Transcriptomic Analysis: Treat cell lines (e.g., HEK293) and perform RNA-seq to identify differentially expressed pathways .
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